Allyloxyacetyl chloride
Description
Allyloxyacetyl chloride (CAS# 74503-07-4), also known as allyl 2-chloro-2-oxoacetate or prop-2-enyl 2-chloro-2-oxoacetate, is a reactive acyl chloride derivative with the molecular formula C₅H₅ClO₃ and a molar mass of 148.54 g/mol . Structurally, it consists of an allyloxy group (–O–CH₂–CH=CH₂) linked to an acetyl chloride moiety, making it a versatile intermediate in organic synthesis. Its primary application lies in research settings, where it is used to introduce allyloxyacetyl groups into target molecules, particularly in the development of polymers, pharmaceuticals, and specialty chemicals .
The compound’s reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic substitution or addition reactions.
Properties
Molecular Formula |
C5H7ClO2 |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-prop-2-enoxyacetyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
JYHQQVUADRVUPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyloxyacetyl chloride can be synthesized through the reaction of allyloxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of allyloxyacetic acid chloride may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative reagents to thionyl chloride. These reagents also facilitate the conversion of the carboxylic acid to the acid chloride, although the reaction conditions and by-products may vary .
Chemical Reactions Analysis
Types of Reactions: Allyloxyacetyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include amines, alcohols, and water. For example, reacting allyloxyacetic acid chloride with an amine can produce an amide.
Hydrolysis: In the presence of water, allyloxyacetic acid chloride hydrolyzes to form allyloxyacetic acid and hydrochloric acid.
Esterification: Reacting allyloxyacetic acid chloride with an alcohol can produce an ester and hydrochloric acid.
Major Products:
- Amides (from reaction with amines)
- Esters (from reaction with alcohols)
- Allyloxyacetic acid (from hydrolysis)
Scientific Research Applications
Allyloxyacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Mechanism of Action
The mechanism of action of allyloxyacetic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acid chloride is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pathways involved include the formation of tetrahedral intermediates, followed by the elimination of the chloride ion .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize allyloxyacetyl chloride’s properties and applications, a comparative analysis with structurally or functionally related compounds is provided below.
Structural and Functional Analogues
The following compounds share structural similarities with this compound, either through the presence of acyl chloride groups, allyl functionalities, or both:
Comparative Chemical Properties
Reactivity :
This compound exhibits dual reactivity: (1) the acyl chloride group participates in nucleophilic acyl substitutions (e.g., esterifications, amidations), and (2) the allyl group enables radical or electrophilic additions (e.g., polymerizations) .
Chloroacetyl chloride (CAC) and dichloroacetyl chloride (DCAC) are more electrophilic due to electron-withdrawing chlorine substituents, enhancing their reactivity toward nucleophiles like water or alcohols .
- Allyl chloride lacks an acyl group but undergoes substitution reactions (e.g., SN2) or polymerization via its allylic chloride bond .
Stability :
Q & A
Q. What are the recommended methods for synthesizing Allyloxyacetyl chloride in a laboratory setting?
-
Methodological Answer : this compound can be synthesized via acyl chlorination of the corresponding carboxylic acid or ester. A common approach involves reacting allyloxyacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example:
Key considerations include temperature control (reflux at 40–60°C), inert atmosphere (N₂/Ar), and purification by fractional distillation to remove byproducts like HCl and POCl₃ . Characterization via -NMR (δ 4.6–5.2 ppm for allyl protons) and IR (C=O stretch \sim1800 cm⁻¹) is critical to confirm purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Due to its moisture sensitivity and corrosivity, handle this compound in a fume hood with chemically resistant gloves (e.g., 4-H®/Silver Shield®) and a lab coat. Store in sealed, air-tight containers under inert gas (argon) at temperatures below 4°C. Avoid contact with water (hydrolyzes to release HCl) and incompatible materials like strong oxidizers or amines . Regularly monitor airborne concentrations using gas detectors to ensure levels remain below OSHA/NIOSH exposure limits (e.g., 1 ppm ceiling) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Chromatography : Gas chromatography (GC) with FID detection to assess purity (>98%).
- Spectroscopy : -NMR to resolve carbonyl (δ 170–175 ppm) and allyloxy groups (δ 65–75 ppm).
- Titration : Karl Fischer titration to quantify residual moisture (<0.1% w/w) . Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound as an intermediate in complex syntheses?
- Methodological Answer : Kinetic studies (e.g., variable-temperature -NMR) can identify optimal reaction rates and selectivity. For example, in esterification reactions, lower temperatures (0–10°C) minimize side reactions like hydrolysis. Use Schlenk-line techniques for moisture-sensitive steps. Solvent polarity (e.g., dichloromethane vs. THF) impacts reactivity: non-polar solvents favor nucleophilic acyl substitution . Advanced purification (e.g., column chromatography with silica gel deactivated by 5% Et₃N) mitigates acid-catalyzed decomposition .
Q. What strategies are employed to resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in toxicity studies (e.g., neurotoxicity vs. hepatotoxicity) require comparative in vitro assays. Use HepG2 (liver) and SH-SY5Y (neural) cell lines to assess organ-specific effects. Dose-response curves (0.1–10 mM) and LC₅₀ calculations clarify thresholds for acute toxicity. Cross-reference with structural analogs (e.g., allyl chloride) to identify shared mechanisms, such as glutathione depletion or protein adduct formation . Validate findings using OECD Test Guidelines (e.g., TG 429 for skin sensitization) .
Q. What computational chemistry approaches are used to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the carbonyl carbon. Fukui indices identify nucleophilic attack sites, while Molecular Dynamics (MD) simulations predict solvent effects on reaction pathways . Pair computational results with experimental validation: for instance, comparing predicted vs. observed regioselectivity in Diels-Alder reactions with dienes.
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Boiling Point | 120–125°C (lit.) | |
| Solubility | Miscible in DCM, THF; reacts with H₂O | |
| Vapor Pressure | 15 mmHg @ 25°C (estimated) | |
| Stability | Decomposes in humid air (>50% RH) |
Table 2 : Comparative Toxicity of this compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
